molecular formula C11H9BrO3 B1376716 1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid CAS No. 1342653-06-8

1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid

Cat. No. B1376716
CAS RN: 1342653-06-8
M. Wt: 269.09 g/mol
InChI Key: DLOZFXSVHTYQQM-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid, otherwise known as 3-bromo-1-phenyl-3-oxocyclobutane-1-carboxylic acid, is a cyclic organic compound that has a variety of applications in organic synthesis, medicinal chemistry, and drug discovery. This compound has a wide range of uses, from being used as a starting material for synthesizing other compounds to being used as a reagent in organic synthesis. It is also used in medicinal chemistry and drug discovery, as it has been found to have an inhibitory effect on certain enzymes and receptors.

Scientific Research Applications

Comprehensive Analysis of 1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic Acid Applications

1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each presented in a separate section.

Synthesis of Phthalocyanines

Phthalocyanines: are a group of macrocyclic compounds widely used in dyeing fabrics, manufacturing of inks, and as organic semiconductors. 1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid can be utilized in the synthesis of monoisomeric 1,8,15,22-substituted phthalocyanines . These derivatives are particularly interesting for their enhanced chemical and thermal stability, making them suitable for high-performance electronic and photovoltaic applications .

Development of Phthalocyanine-Fullerene Dyads

The compound is also instrumental in creating phthalocyanine-fullerene dyads . These dyads are promising materials for organic photovoltaic cells due to their ability to improve charge separation and transport. The bromophenyl group in the compound can facilitate the attachment of fullerenes to the phthalocyanine core, enhancing the photophysical properties of the resultant dyad .

Pharmacokinetic Studies

In pharmacology, the compound can be used for pharmacokinetic studies . It serves as a precursor in synthesizing molecules like 1-(3′-bromophenyl)-heliamine, which have been studied for their anti-arrhythmic properties. Understanding the pharmacokinetics of such derivatives is crucial for developing new medications for cardiovascular diseases .

Metabolite Identification

The compound’s derivatives are used in metabolite identification studies. By analyzing the metabolites formed from compounds like 1-(3′-bromophenyl)-heliamine, researchers can gain insights into the metabolic pathways and potential interactions within biological systems. This information is vital for drug development and safety assessments .

properties

IUPAC Name

1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c12-8-3-1-2-7(4-8)11(10(14)15)5-9(13)6-11/h1-4H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOZFXSVHTYQQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(C2=CC(=CC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid

CAS RN

1342653-06-8
Record name 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylic acid
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